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molecular formula C5H12BrFN2 B8492922 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide

Cat. No. B8492922
M. Wt: 199.06 g/mol
InChI Key: FFKPFVFLKLSSQC-UHFFFAOYSA-N
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Patent
US06458990B1

Procedure details

To a 300 ml four necked flask, 13.78 g (0.101 mol) of 2,2-difluoro-1,3-dimethylimidazolidine(DFI), 10.25 g (0.0995 mol) of sodium bromide, and 126.5 g of acetonitrile were charged and reacted at 25° C. for 4 hours in a nitrogen atmosphere. The yield of 2-fluoro-1,3-dimethylimidazolinium=bromide was 99%.
[Compound]
Name
four
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-difluoro-1,3-dimethylimidazolidine(DFI)
Quantity
13.78 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
solvent
Reaction Step One
Name
2-fluoro-1,3-dimethylimidazolinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-:1].[Na+].[F:3][CH:4]1[N:8]([CH3:9])[CH2:7][CH2:6][NH+:5]1[CH3:10].[Br-]>C(#N)C>[Br-:1].[F:3][CH:4]1[N:8]([CH3:9])[CH2:7][CH2:6][NH+:5]1[CH3:10] |f:0.1,5.6|

Inputs

Step One
Name
four
Quantity
300 mL
Type
reactant
Smiles
Name
2,2-difluoro-1,3-dimethylimidazolidine(DFI)
Quantity
13.78 g
Type
reactant
Smiles
Name
Quantity
10.25 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
126.5 g
Type
solvent
Smiles
C(C)#N
Step Two
Name
2-fluoro-1,3-dimethylimidazolinium
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1[NH+](CCN1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 25° C. for 4 hours in a nitrogen atmosphere
Duration
4 h

Outcomes

Product
Name
Type
Smiles
[Br-].FC1[NH+](CCN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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